molecular formula C12H12N4O2 B2538124 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 155579-45-6

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2538124
CAS No.: 155579-45-6
M. Wt: 244.254
InChI Key: DYOKRYYJOMOXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multicomponent reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be emphasized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in water.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents at the amino group.

Scientific Research Applications

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the presence of both amino and carbonitrile groups on the imidazole ring, along with the dimethoxyphenyl substitution. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activity.

Properties

IUPAC Name

5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKRYYJOMOXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.